molecular formula C10H15N3O B2648405 2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine CAS No. 2097888-21-4

2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine

Cat. No. B2648405
CAS RN: 2097888-21-4
M. Wt: 193.25
InChI Key: BIXCUJDPAALASB-UHFFFAOYSA-N
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Description

“2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine” is a compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrimidine is a six-membered heterocyclic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols in selective C(sp3)-C(sp2) cross-couplings .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 2-Isobutyl-3-methoxypyrazine, indicates that it is a combustible liquid that may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

properties

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-3-5-11-10(12-8)13-6-4-9(7-13)14-2/h3,5,9H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCUJDPAALASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine

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